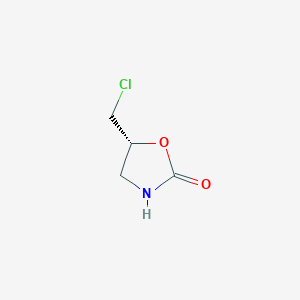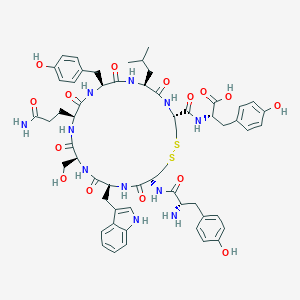
2,5-Difluorobenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluorobenzene-1,3-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as 2,5-difluorocatechol and is primarily used in the synthesis of other chemicals.
Aplicaciones Científicas De Investigación
2,5-Difluorobenzene-1,3-diol has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in the synthesis of other chemicals. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-difluorobenzene-1,3-diol is not well understood. However, it has been reported to act as an inhibitor of various enzymes. It has been shown to inhibit the activity of catechol-O-methyltransferase (COMT), which is an enzyme involved in the metabolism of dopamine and other catecholamines.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,5-difluorobenzene-1,3-diol have not been extensively studied. However, it has been reported to have some toxic effects on cells. It has been shown to induce oxidative stress and cause DNA damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-difluorobenzene-1,3-diol in lab experiments is its high purity. It has been reported to be easily synthesized and purified, making it an ideal starting material for various chemical syntheses. However, the toxic effects of this compound on cells may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,5-difluorobenzene-1,3-diol. One of the primary directions is to study its mechanism of action and the biochemical and physiological effects it has on cells. This will help in understanding its potential applications in various fields of research. Another direction is to explore the use of this compound in the synthesis of new pharmaceuticals and other industrial chemicals. Additionally, research can be conducted to identify new methods for synthesizing 2,5-difluorobenzene-1,3-diol that are more efficient and cost-effective.
Conclusion:
In conclusion, 2,5-difluorobenzene-1,3-diol is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in various fields of research.
Métodos De Síntesis
The synthesis of 2,5-difluorobenzene-1,3-diol can be achieved through various methods. One of the commonly used methods involves the reaction of 2,5-difluorophenol with copper(II) acetate in the presence of oxygen. Another method involves the reaction of 2,5-difluorophenol with sodium hypochlorite. These methods have been reported to yield high purity 2,5-difluorobenzene-1,3-diol.
Propiedades
Número CAS |
198139-56-9 |
|---|---|
Nombre del producto |
2,5-Difluorobenzene-1,3-diol |
Fórmula molecular |
C6H4F2O2 |
Peso molecular |
146.09 g/mol |
Nombre IUPAC |
2,5-difluorobenzene-1,3-diol |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-4(9)6(8)5(10)2-3/h1-2,9-10H |
Clave InChI |
GSVHITOUYDSWNI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)F)O)F |
SMILES canónico |
C1=C(C=C(C(=C1O)F)O)F |
Sinónimos |
1,3-Benzenediol,2,5-difluoro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)



![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)





